4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the methoxy group.
2-Methoxy-4-pyridinecarboxylic acid: Similar functional groups but different substitution pattern on the pyridine ring
Uniqueness: 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that are not observed in its analogs .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-methoxy-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
DQMCRCBCKFPWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.